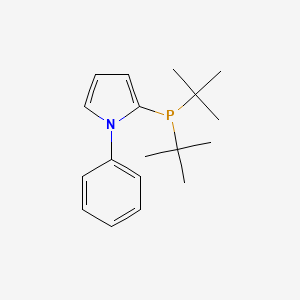

2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole

Descripción general

Descripción

“2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole” is also known as N-Phenyl-2-(di-tert-butylphosphino)pyrrole or N-Phenylpyrrol-2-yldi-tert-butylphosphine . It is a reactive dialkylbiaryl phosphine ligand .

Molecular Structure Analysis

The empirical formula for “this compound” is C18H26NP . The molecular weight is 287.38 .Chemical Reactions Analysis

While the specific chemical reactions involving “this compound” are not detailed in the search results, it is known to catalyze carbon-nitrogen bond-forming reactions .Aplicaciones Científicas De Investigación

Multinuclear Magnetic Resonance Studies

Di-tert-butyl(N-pyrrolyl)phosphane, a related compound to 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole, has been analyzed using multinuclear magnetic resonance spectroscopy. This study observed restricted rotation about the P–N bond, attributing this to steric effects and repulsion between lone pairs of electrons at the phosphorus and nitrogen atoms. These findings are significant for understanding the molecular dynamics of similar compounds (Wrackmeyer, Kehr, & Zhou, 1997).

Synthesis and Applications in Coordination Chemistry

The phosphanylation of 1-tert-butyl-1H-pyrrole leading to pyrrole-derived diphosphanes, which are useful in coordination chemistry and catalysis, represents another key application. This method allowed the selective preparation of 3,4-bis(dibromophosphanyl)-1H-pyrrole derivatives, crucial intermediates in creating pyrrole-derived diphosphanes (Smaliy et al., 2016).

Electronically Intercommunicating Iron Centers

In the realm of organometallic chemistry, novel compounds like 2,5-diferrocenyl-1-phenyl-1H-pyrrole have been synthesized, showcasing the potential for electronically intercommunicating iron centers in such structures. This opens up avenues for exploring electronic and structural properties in similar organometallic frameworks (Hildebrandt, Schaarschmidt, & Lang, 2011).

Crystal Structure Analysis

The crystal structure analysis of related compounds like 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one offers insights into the planarity of substituted pyrrole rings, which is valuable for understanding the structural aspects of similar compounds (Dazie et al., 2017).

One-Pot Synthetic Procedures

Efficient one-pot synthetic procedures have been developed for compounds like 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, demonstrating the economical synthesis of pyrrole derivatives, which could be extrapolated to the synthesis of related compounds (Kaur & Kumar, 2018).

DFT Calculations for Structural Characterization

Diethyl 2-(ter-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate compound has been synthesized and characterized using DFT calculations, providing a methodology for in-depth analysis of similar compounds' molecular structures (Yahyaei, Vessally, & Hashemi, 2017).

Tandem Cyclization Approaches

A tandem cyclization approach using tert-butyl perbenzoate leads to the formation of 1,2,4-trisubstituted 1H-pyrroles, which could be applied to related compounds for constructing pyrrole fragments and forming C–C and C–N bonds (Liu et al., 2013).

Generation of Hydrogen from Iso-Propanol

The dehydrogenation reaction of iso-propanol, catalyzed by various ruthenium precursors including 2-di-tert-butyl-phosphinyl-1-phenyl-1H-pyrrole, represents a significant application in the field of renewable energy and catalysis (Junge & Beller, 2005).

Propiedades

IUPAC Name |

ditert-butyl-(1-phenylpyrrol-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26NP/c1-17(2,3)20(18(4,5)6)16-13-10-14-19(16)15-11-8-7-9-12-15/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVDGSKDQGMLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464862 | |

| Record name | 2-(Di-tert-butylphosphanyl)-1-phenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

672937-61-0 | |

| Record name | 2-(Di-tert-butylphosphanyl)-1-phenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

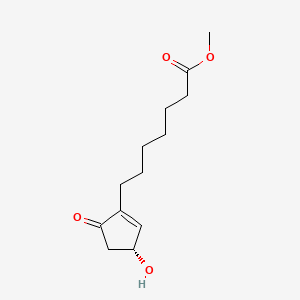

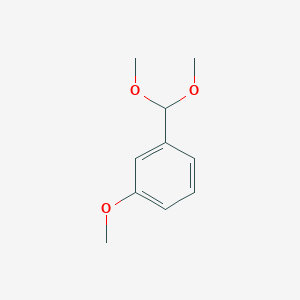

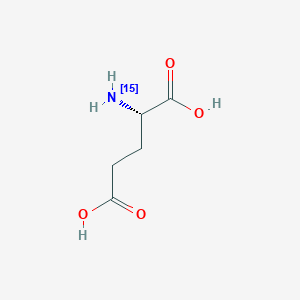

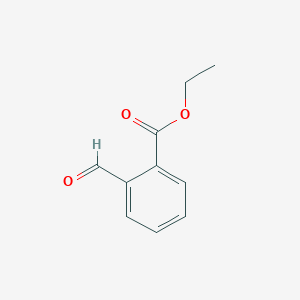

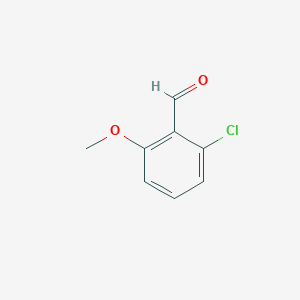

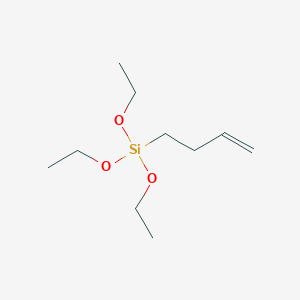

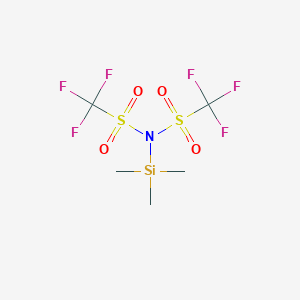

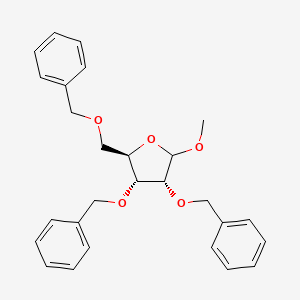

Feasible Synthetic Routes

Q & A

Q1: Why is 2-(di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole (cataCXium®PtB) essential for the Suzuki coupling of aryl chlorides with basic nitrogen centers in water without added base, as opposed to other phosphorus ligands?

A1: The research [] demonstrates that cataCXium®PtB's effectiveness stems from its bulky structure. This bulkiness likely hinders the formation of inactive palladium species and facilitates the oxidative addition step in the catalytic cycle, even in the presence of potentially coordinating basic nitrogen groups on the aryl chloride substrates. While other phosphorus ligands were tested, they did not provide comparable yields, suggesting that their steric properties were not as beneficial for this specific reaction.

Q2: How does the acidity of the reaction medium affect the performance of cataCXium®PtB in these Suzuki couplings?

A2: The study [] reveals that cataCXium®PtB's efficacy is sensitive to pH. High yields were observed with 4-chlorobenzylamine at pH 6.0, but these diminished significantly at pH 5.0 and below. This decrease is attributed to the protonation of the pyrrole nitrogen in cataCXium®PtB at lower pH values. This protonation likely disrupts the coordination of the ligand to the palladium center, leading to the decomposition of the active catalytic species and consequently, lower yields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.